molecular formula C13H11NO3 B1609921 4'-Methoxy-3-nitro-1,1'-biphenyl CAS No. 53059-31-7

4'-Methoxy-3-nitro-1,1'-biphenyl

Cat. No. B1609921
CAS RN: 53059-31-7
M. Wt: 229.23 g/mol
InChI Key: QSDQMICORAGYCY-UHFFFAOYSA-N
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Description

“4’-Methoxy-3-nitro-1,1’-biphenyl”, also known as MNBP, is a chemical compound that belongs to the class of nitroaromatic compounds1. It is a yellow crystalline solid that is used in various fields such as medical research, environmental research, and industrial research1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “4’-Methoxy-3-nitro-1,1’-biphenyl”. However, it’s worth noting that the synthesis of similar compounds often involves nitration reactions or coupling reactions2.



Molecular Structure Analysis

The molecular formula of “4’-Methoxy-3-nitro-1,1’-biphenyl” is C13H11NO33. The molecular weight is 229.235 g/mol3. The structure includes a biphenyl core with a methoxy group (-OCH3) and a nitro group (-NO2) attached to the phenyl rings3.



Chemical Reactions Analysis

Specific chemical reactions involving “4’-Methoxy-3-nitro-1,1’-biphenyl” are not readily available. However, nitroaromatic compounds like this are often involved in reduction reactions, where the nitro group is reduced to an amine group4.



Physical And Chemical Properties Analysis

The melting point of “4’-Methoxy-3-nitro-1,1’-biphenyl” is 90-91 ºC3. Other physical properties such as boiling point, density, and refractive index are not available3.


Scientific Research Applications

Protein Crosslinking and Affinity Labeling

4-Nitrophenyl ethers, including compounds structurally related to 4'-Methoxy-3-nitro-1,1'-biphenyl, are proposed as high-yield photoreagents for protein crosslinking and affinity labeling. Their unique reactivity under UV irradiation makes them suitable for transferring the nitrophenyl group from the alcohol to the amine, a process useful in biological studies (Jelenc, Cantor, & Simon, 1978).

Synthesis and Characterization of Organic Compounds

The compound plays a role in the synthesis of other organic compounds, such as 2-Hydroxycarbazole. Through a series of reactions starting from materials like 2-bromonitrobenzene, the compound is a critical intermediate in the formation of these target products, showcasing its importance in organic synthesis and characterization (Du, 2015).

Corrosion Inhibition Studies

A derivative of 4'-Methoxy-3-nitro-1,1'-biphenyl, specifically N-(4-nitrophenyl) benzamide, has been studied for its role in corrosion inhibition. The presence of nitro and methoxy substituents influences the inhibition behavior, demonstrating their potential in protecting metals against corrosive environments (Mishra et al., 2018).

Photophysical Properties and Crystal Structures

The photophysical properties and crystal structures of 2-methoxy-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one, a compound with similarities to 4'-Methoxy-3-nitro-1,1'-biphenyl, have been studied to understand the molecular structure-property relationship. This research is significant for future design strategies of similar organic compounds (Bolte, Schütz, & Bader, 1996).

Nonlinear Optical Properties

The compound 4-Methoxy-4'-Nitrobiphenyl, closely related to 4'-Methoxy-3-nitro-1,1'-biphenyl, has been studied for its potential as a nonlinear optical material. Its unique electronic structure, including hyperpolarizability and molecular stability, makes it a candidate for applications in nonlinear optics (Govindarasu & Kavitha, 2014).

Safety And Hazards

The safety information for “4’-Methoxy-3-nitro-1,1’-biphenyl” indicates that it has a hazard statement of H341, which means it may cause genetic defects5. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338)6.


Future Directions

The future directions of “4’-Methoxy-3-nitro-1,1’-biphenyl” are not specified in the available resources. However, given its classification as a nitroaromatic compound, it may have potential applications in various fields such as medical research, environmental research, and industrial research1.


Please note that this information is based on the available resources and may not be exhaustive or up-to-date. For more detailed information, please refer to specific scientific literature or safety data sheets.


properties

IUPAC Name

1-(4-methoxyphenyl)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-13-7-5-10(6-8-13)11-3-2-4-12(9-11)14(15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDQMICORAGYCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456656
Record name 4'-Methoxy-3-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Methoxy-3-nitro-1,1'-biphenyl

CAS RN

53059-31-7
Record name 4'-Methoxy-3-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
M Majellaro, A Stefanachi, P Tardia, C Vicenti… - …, 2017 - Wiley Online Library
A number of trimethoxybenzoic acid anilides, previously studied as permeability glycoprotein (P‐gp) modulators, were screened with the aim of identifying new anticancer agents. One …
CR Solorio-Alvarado, V Ramadoss… - Medicinal Chemistry …, 2019 - Springer
A straightforward, concise, and building block-scalable, seven-step total synthesis of the unnatural 3-methylated regioisomer analog of the marine alkaloid kealiiquinone is described. …
Number of citations: 9 link.springer.com
V Ramadoss, AJ Alonso-Castro, N Campos-Xolalpa… - RSC …, 2018 - pubs.rsc.org
A practical, concise and straightforward total synthesis of kealiiquinone 1, a naphtho[2,3-d]imidazole alkaloid obtained from the Micronesian marine sponge Leucetta sp. was …
Number of citations: 15 pubs.rsc.org
L Ma, J Chen, X Wang, X Liang, Y Luo… - Journal of medicinal …, 2011 - ACS Publications
Honokiol, widely known as an antitumor agent, has been used as an antiangiogenesis drug lead. In this paper, 47 honokiol analogues and derivatives were investigated for their …
Number of citations: 66 pubs.acs.org
RJ Faggyas, M Grace, L Williams… - The Journal of Organic …, 2018 - ACS Publications
A fast and effective one-pot tandem process that generates Heck coupled products from readily available anilines via stable aryl diazonium tosylate salts was developed. The mild and …
Number of citations: 25 pubs.acs.org
RT Kumar, P Makam, NK Katari… - Organic & Biomolecular …, 2023 - pubs.rsc.org
A new approach has been successfully employed to synthesize cyclic ureas via carbonylation, utilizing Boc anhydride and employing K2CO3 as a base along with N,N-…
Number of citations: 3 pubs.rsc.org
M Rajabzadeh, R Khalifeh, H Eshghi, M Bakavoli - Journal of Catalysis, 2018 - Elsevier
Triple-shell hollow spheres of crystalline copper–nickel ferrite have been synthesized in a simple one-pot procedure using carbon spheres as templates via a hydrothermal approach. …
Number of citations: 63 www.sciencedirect.com
RN Cowley - 2012 - search.proquest.com
In recent years investigation of the biological mode of action of the antimalarial compound atovaquone has validated the Plasmodium falciparum bc1 protein complex as a target for the …
Number of citations: 4 search.proquest.com
W Liu, X Liu, L Tian, Y Gao, W Liu, H Chen… - European Journal of …, 2021 - Elsevier
Alzheimer's disease (AD) is a chronic and progressive neurodegenerative disease, characterized by irreversible cognitive impairment, memory loss and behavioral disturbances, …
Number of citations: 35 www.sciencedirect.com
Z Peng - 2023 - theses.lib.polyu.edu.hk
Palladium-catalyzed cross-coupling reaction has emerged as a powerful and straightforward synthetic tool in organic synthesis. Researchers have recently focused on exploring more …
Number of citations: 0 theses.lib.polyu.edu.hk

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